1-Bromo-1-ethoxycyclopropane

Description

BenchChem offers high-quality 1-Bromo-1-ethoxycyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-1-ethoxycyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.

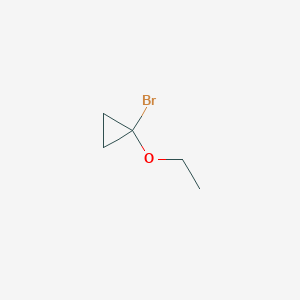

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-ethoxycyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSPBKRLRIJAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538811 | |

| Record name | 1-Bromo-1-ethoxycyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95631-62-2 | |

| Record name | 1-Bromo-1-ethoxycyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-1-ethoxycyclopropane: A Strategic Reagent for Cyclopropanone Equivalents and Ring Expansions

An In-Depth Technical Guide on 1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) .

Executive Summary

1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) is a specialized geminal halo-ether used primarily as a cyclopropanone equivalent in advanced organic synthesis. Unlike simple cyclopropanes, the presence of both a bromine atom and an ethoxy group on the C1 carbon creates a unique reactivity profile. It serves as a precursor to 1-ethoxycyclopropyllithium , a nucleophilic species that allows for the introduction of cyclopropyl moieties into complex molecules.

Its primary utility in drug development lies in [3+1] annulation strategies , where it reacts with carbonyls to form cyclobutanones via acid-catalyzed rearrangement. This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of this reagent, focusing on its role in generating spirocyclic and ring-expanded scaffolds common in pharmacophores.

Chemical Identity & Physical Properties

The geminal substitution pattern (Br and OEt on the same carbon) imparts significant polarity and reactivity to the cyclopropane ring. The compound is a liquid at room temperature and must be handled under inert atmospheres due to the sensitivity of the

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| CAS Number | 95631-62-2 | |

| IUPAC Name | 1-Bromo-1-ethoxycyclopropane | |

| Molecular Formula | C | |

| Molecular Weight | 165.03 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage if not stabilized.[1] |

| Boiling Point | 44–46 °C @ 15 mmHg | Volatile; vacuum distillation recommended. |

| Density | 1.39 – 1.46 g/cm³ | Predicted/Experimental range. |

| Refractive Index | ||

| Solubility | Soluble in Et | Decomposes in water/protic solvents. |

| Stability | Moisture Sensitive | Hydrolyzes to ethyl 3-bromopropionate or cyclopropanone equivalents. |

Synthesis & Production Protocols

The synthesis of 1-bromo-1-ethoxycyclopropane is rarely performed via direct halogenation of ethoxycyclopropane due to selectivity issues. The industry-standard protocol involves the conversion of cyclopropanone ethyl hemiacetal (or its trimethylsilyl ether) using phosphorus tribromide (

Precursor Synthesis (The Ruhlmann Method)

The hemiacetal precursor is generated via the reductive cyclization of ethyl 3-chloropropanoate.

-

Reagents: Ethyl 3-chloropropanoate, Sodium (dispersion), Trimethylsilyl chloride (TMSCl).

-

Mechanism: The acyloin-type condensation produces 1-ethoxy-1-(trimethylsilyloxy)cyclopropane .

-

Methanolysis: Treatment with MeOH yields cyclopropanone ethyl hemiacetal .

Bromination Protocol (Standard Operating Procedure)

This step converts the hemiacetal hydroxyl group to a bromide using mild conditions to prevent ring opening.

Reagents:

-

Cyclopropanone ethyl hemiacetal (1.0 equiv)

-

Phosphorus tribromide (

) (0.35 equiv) -

Solvent: Diethyl ether (anhydrous)

-

Catalyst: Pyridine (trace, optional)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and

inlet. Cool to -10 °C . -

Dissolution: Dissolve cyclopropanone ethyl hemiacetal in anhydrous diethyl ether.

-

Addition: Add

dropwise over 30 minutes. Maintain temperature below 0 °C to avoid exothermic decomposition. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn cloudy as phosphorous acid byproducts precipitate.

-

Workup: Decant the ethereal layer.[2] Wash rapidly with ice-cold

(aq) to neutralize acid traces. Note: Work quickly to minimize hydrolysis. -

Purification: Dry over

and concentrate in vacuo. Distill the residue under reduced pressure (15 mmHg) to obtain the pure bromide.

Visualization: Synthesis Workflow

Caption: Synthesis of 1-bromo-1-ethoxycyclopropane from acyclic precursors via the hemiacetal intermediate.

Mechanistic Reactivity & Applications

The core value of 1-bromo-1-ethoxycyclopropane is its ability to function as a masked cyclopropanone . Direct use of cyclopropanone is hazardous and impractical due to polymerization; this reagent solves that problem.

Generation of 1-Ethoxycyclopropyllithium

Treatment of the bromide with tert-butyllithium (

-

Constraint: The resulting carbenoid species is thermally unstable. It must be generated at -78 °C and reacted immediately with electrophiles.

-

Alternative: Use of Zinc (Zn) can generate the Reformatsky-type reagent, which is less basic and more tolerant of functional groups.

The [3+1] Annulation (Cyclobutanone Synthesis)

This is the most "field-proven" application in drug discovery. The reaction sequence transforms a ketone/aldehyde into a cyclobutanone, effectively inserting a methylene group and expanding the ring.

Mechanism:

-

Nucleophilic Attack: 1-Ethoxycyclopropyllithium adds to a ketone (carbonyl) to form a 1-ethoxycyclopropyl carbinol .

-

Acidic Rearrangement: Treatment with aqueous acid (

or -

Ring Expansion: The cyclopropane ring opens via semi-pinacol rearrangement, driven by the release of ring strain (~27.5 kcal/mol), yielding a cyclobutanone.

Visualization: The Miller Annulation Protocol

Caption: The "Miller Protocol" for converting carbonyls to cyclobutanones using 1-bromo-1-ethoxycyclopropane.

Safety & Handling Guidelines

As an

-

Storage: Store at 2–8 °C under Argon. Stabilize with silver wool or copper turnings if long-term storage is required to scavenge free HBr.

-

Hazards:

-

Lachrymator: Potent eye irritant. Use only in a fume hood.

-

Hydrolysis: Reacts with moisture to release HBr and ethyl 3-bromopropionate.

-

-

Spill Control: Neutralize spills with aqueous sodium bicarbonate before disposal. Do not use water directly as it accelerates acid generation.

References

-

Miller, S. A., & Gadwood, R. C. (1988). 1-Ethoxycyclopropyllithium: A useful reagent for the synthesis of cyclobutanones.[3] Organic Syntheses, 67, 210. (Describes the generation and use of the lithiated species).

- Salaün, J. (1983). Cyclopropane derivatives and their diverse biological activities. Chemical Reviews, 83(6), 619-632. (Review of cyclopropane reactivity and hemiacetal precursors).

- Rühlmann, K. (1971). Die Umsetzung von Carbonsäureestern mit Natrium in Gegenwart von Trimethylchlorsilan. Synthesis, 1971(05), 236-253.

- Kulinkovich, O. G. (2003). Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents. Chemical Reviews, 103(7), 2597-2632. (Context on cyclopropanol/cyclopropane synthesis relevant to drug design).

-

PubChem Compound Summary. (2025). 1-Bromo-1-ethoxycyclopropane (CID 13380321).[1] National Center for Biotechnology Information.

Sources

The Structural Dynamics and Synthetic Utility of 1-Bromo-1-ethoxycyclopropane: A Technical Guide

Executive Summary

In the landscape of modern synthetic organic chemistry, the construction of highly strained ring systems and complex spirocyclic architectures requires reagents that possess both exceptional reactivity and predictable stereoelectronic behavior. 1-Bromo-1-ethoxycyclopropane has emerged as a linchpin reagent in this domain. Acting as a synthetic equivalent for a cyclopropanone enolate, this molecule provides a highly efficient, umpolung-driven pathway for the synthesis of α-substituted cyclobutanones and related pharmacophores[1].

This whitepaper provides an in-depth technical analysis of the structure, synthesis, and reactivity of 1-bromo-1-ethoxycyclopropane. Designed for researchers and drug development professionals, this guide moves beyond basic descriptive chemistry to explore the mechanistic causality and self-validating protocols required to leverage this reagent successfully in complex syntheses.

Structural Chemistry & Physicochemical Profile

The unique reactivity of 1-bromo-1-ethoxycyclopropane is rooted in its highly strained, geminally disubstituted three-membered ring. The molecule features both a strong electron-withdrawing/leaving group (bromide) and an electron-donating group (ethoxy) on the same carbon atom. This push-pull electronic configuration creates an acetal-like polarization that is geometrically constrained[2].

When subjected to lithium-halogen exchange, the resulting organolithium species is stabilized by the adjacent oxygen atom, allowing it to act as a powerful nucleophile. The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) serves as the thermodynamic driving force for subsequent ring-expansion reactions[1].

Quantitative Data: Physicochemical Properties

The following table summarizes the core physical and structural properties of the reagent, which are critical for handling and purification[2],[3].

| Property | Value | Analytical Significance |

| Molecular Formula | C₅H₉BrO | Base composition for stoichiometric calculations. |

| Molecular Weight | 165.03 g/mol | Mass spectrometry base peak often observed at m/e 136/138 (loss of ethyl)[4]. |

| Boiling Point | 35–43 °C at 10 mmHg | Requires vacuum distillation to prevent thermal degradation[4]. |

| Density | ~1.39 g/cm³ | High density necessitates vigorous stirring during biphasic quenches[2]. |

| Refractive Index | 1.457 | Useful for rapid purity assessment post-distillation[2]. |

| Appearance | Colorless liquid | Yellowing indicates the presence of free bromine or decomposition products. |

Synthesis of 1-Bromo-1-ethoxycyclopropane: Protocol and Causality

The most reliable and scalable preparation of 1-bromo-1-ethoxycyclopropane is achieved via the cleavage and bromination of 1-ethoxy-1-trimethylsiloxycyclopropane, a method standardized by Miller and Gadwood in 4[4].

Mechanistic Rationale (The "Why")

The reaction utilizes phosphorus tribromide (PBr₃). However, highly pure PBr₃ is often unreactive toward the robust trimethylsilyl (TMS) ether. The deliberate addition of catalytic hydrobromic acid (HBr) is mechanistically essential: it protonates the ether oxygen, initiating the expulsion of the silyl group and forming a reactive oxonium intermediate that is subsequently trapped by the bromide ion[5].

Workflow for the synthesis and purification of 1-bromo-1-ethoxycyclopropane.

Step-by-Step Self-Validating Protocol

-

Initiation: Charge a dry flask with 1-ethoxy-1-trimethylsiloxycyclopropane (1.0 eq) under nitrogen. Add PBr₃ (0.78 eq) with brisk stirring.

-

Catalysis: Add a catalytic amount of 48% aqueous HBr. Validation: You must observe a noticeable exotherm; this confirms the initiation of the silyl ether cleavage[5].

-

Reaction Monitoring: Stir for 6 hours. Validation: Analyze via ¹H NMR. The downfield quartet of the starting ketal (3.52 ppm) must be cleanly replaced by a product quartet at 3.62 ppm. Do not proceed until the 3.52 ppm signal is entirely absent[5].

-

Primary Distillation: Remove the stirring bar and distill the crude mixture via a Kugelrohr apparatus (25–70 °C at 10 mmHg) to separate the product from phosphorus residues[4].

-

Thermal-Controlled Quench: Dissolve the crude distillate in pentane and chill to -20 °C. Carefully add saturated aqueous Na₂CO₃. Causality: The neutralization of HBr and TMS-Br is highly exothermic. The α-bromoether motif is highly susceptible to hydrolysis; allowing the internal temperature to exceed 25 °C will result in rapid degradation to ring-opened byproducts[5].

-

Final Purification: Separate the organic layer, dry over MgSO₄, and perform a fractional vacuum distillation (35–43 °C at 10 mmHg) to yield the pure product[4].

Reactivity Profile: The Cyclobutanone Expansion Pathway

The primary application of 1-bromo-1-ethoxycyclopropane is the synthesis of α-substituted cyclobutanones. This is achieved through a three-stage sequence: metalation, nucleophilic addition, and pinacol-type ring expansion[1],[6].

Mechanistic Causality in Metalation

Metalation is achieved using tert-butyllithium (t-BuLi) at -78 °C. The choice of t-BuLi over n-BuLi or sec-BuLi is critical. The reaction requires two equivalents of t-BuLi: the first performs the lithium-halogen exchange, and the second rapidly deprotonates the resulting tert-butyl bromide to form volatile isobutane and isobutylene. This renders the exchange strictly irreversible and prevents destructive alkylation side-reactions[4].

Mechanistic pathway from 1-bromo-1-ethoxycyclopropane to cyclobutanones.

Step-by-Step Cyclobutanone Synthesis Protocol

-

Lithium-Halogen Exchange: Dissolve 1-bromo-1-ethoxycyclopropane in anhydrous diethyl ether and cool to -78 °C. Dropwise add t-BuLi (2.0 eq). Validation: The solution will transition to a cloudy, light-yellow state, indicating successful formation of (1-ethoxy)cyclopropyllithium[5].

-

Nucleophilic Addition: Introduce the target carbonyl compound (e.g., crotonaldehyde or cyclohexanone) dissolved in cold ether. The organolithium species undergoes clean 1,2-addition to the carbonyl carbon[4].

-

Rearrangement: The resulting cyclopropylcarbinol adduct is subjected to mild acidic conditions or allowed to rearrange thermally. The relief of cyclopropane ring strain drives the migration of the C-C bond, expanding the ring to yield the thermodynamically stable cyclobutanone[4].

Quantitative Data: Reaction Scope and Yields

The methodology demonstrates broad functional group tolerance and high efficiency, as documented in the foundational literature[4],[1].

| Carbonyl Electrophile | Resulting Cyclobutanone Architecture | Rearrangement Time | Overall Yield (%) |

| Crotonaldehyde | (E)-2-(1-Propenyl)cyclobutanone | < 5 min | 97% |

| Cyclohexanone | Spiro[3.5]nonan-1-one | 2 hr | 85% |

| Benzaldehyde | 2-Phenylcyclobutanone | 1 hr | 89% |

| Acetophenone | 2-Methyl-2-phenylcyclobutanone | 48 hr | 74% |

Applications in Drug Development

For drug development professionals, the value of 1-bromo-1-ethoxycyclopropane lies in its ability to rapidly construct spirocyclic scaffolds . Spiroannulation via this reagent allows for the installation of rigid, three-dimensional vectors into pharmacophores, which is a proven strategy for improving metabolic stability, increasing target selectivity, and escaping "flatland" (highly aromatic) chemical space in modern medicinal chemistry[1].

Furthermore, the resulting cyclobutanones serve as versatile intermediates. They can undergo Baeyer-Villiger oxidations to form γ-butyrolactones or be subjected to ring-opening reactions to achieve precise geminal alkylation patterns that are otherwise synthetically intractable[1].

References

- Organic Syntheses Procedure: Synthesis of cyclobutanones via 1-bromo-1-ethoxycyclopropane - Organic Syntheses -

- New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation - Journal of the American Chemical Society -

- Buy Ethoxycyclopropane (Physical and Chemical Properties Analysis) - EvitaChem -

- 1-bromo-1-ethoxycyclopropane (C5H9BrO) Structural Information - PubChemLite / Université du Luxembourg -

Sources

1-Bromo-1-ethoxycyclopropane molecular weight and density

1-Bromo-1-ethoxycyclopropane: Physicochemical Profiling and Synthetic Applications in [3+1] Annulation Workflows

Executive Summary

In advanced organic synthesis and drug development, the construction of highly strained ring systems requires bifunctional building blocks that offer both stability and predictable reactivity. 1-Bromo-1-ethoxycyclopropane serves as a premier synthetic equivalent for the cyclopropyl anion. By enabling formal [3+1] annulation sequences, it allows researchers to rapidly assemble complex,

Physicochemical Profile and Structural Dynamics

The synthetic utility of 1-bromo-1-ethoxycyclopropane is rooted in the unique electronic environment of its cyclopropane ring. The ring is highly strained, yet the carbanion (or radical) generated at the C1 position is stabilized by the electron-donating ethoxy group. The geminal relationship between the ethoxy oxygen and the bromine atom allows for rapid halogen-metal exchange while preventing premature ring fragmentation.

Understanding the physical properties of this reagent is critical for accurate stoichiometric calculations and phase separations during workup.

Table 1: Physicochemical Parameters of 1-Bromo-1-ethoxycyclopropane

| Parameter | Value | Method / Condition |

| Molecular Weight | 165.03 g/mol | Calculated[1] |

| Molecular Formula | C₅H₉BrO | Standard |

| CAS Registry Number | 95631-62-2 (also 10297-30-4) | Industry Standard[1],[2] |

| Density | 1.39 g/mL to 1.46 g/cm³ | Experimental / Predicted[1],[2] |

| Boiling Point | 44–46 °C | at 15 mmHg[2] |

| Refractive Index ( | 1.457 | Standard[2] |

Mechanistic Causality in Reagent Synthesis

The preparation of 1-bromo-1-ethoxycyclopropane from 1-ethoxy-1-trimethylsiloxycyclopropane requires precise reagent selection due to the specific steric and electronic demands of the ethoxy group.

The Causality of Reagent Selection: Historically, literature reported the synthesis of the methoxy analogue using phosphorus tribromide (PBr₃) in pyridine. However, applying these exact conditions to the ethoxy derivative yields absolutely no brominated product[3]. The steric bulk and differing electron-donating capacity of the ethoxy group hinder the standard pyridine-mediated pathway.

To overcome this, the reaction relies on the addition of a catalytic amount of 48% aqueous hydrobromic acid (HBr)[3]. The HBr serves as a critical initiator: it protonates the silyl ether, facilitating nucleophilic attack by the bromide ions. This establishes a self-propagating cycle that drives the substitution reaction to completion in excellent yield without the need for basic pyridine conditions.

Visualizing the Annulation Pathway

The transformation from a silyl ether to a complex cyclobutanone involves a multi-step mechanistic workflow. The diagram below illustrates the critical intermediates in this [3+1] annulation process.

Mechanistic workflow of [3+1] cyclobutanone annulation via 1-bromo-1-ethoxycyclopropane.

Experimental Workflows: A Self-Validating Approach

To ensure absolute reproducibility in pharmaceutical research settings, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of 1-Bromo-1-ethoxycyclopropane

Based on the validated methodology by Miller and Gadwood[3].

-

Setup: Equip a 500-mL round-bottomed flask with a magnetic stirring bar and a calcium sulfate drying tube.

-

Substrate Addition: Charge the flask with 84.1 g (0.483 mol) of 1-ethoxy-1-trimethylsiloxycyclopropane.

-

Bromination: At room temperature, add 35.6 mL (103 g, 0.379 mol) of Phosphorus tribromide (PBr₃) with brisk stirring.

-

Initiation: Add a catalytic amount (0.5 mL) of 48% aqueous hydrobromic acid (HBr).

-

Validation Checkpoint: Within minutes of adding the HBr, the reaction mixture MUST transition into a clear, pale-yellow solution[3]. If the solution remains colorless or heterogeneous, the silyl ether cleavage has not initiated, likely due to degraded PBr₃ or insufficient acid catalyst.

-

-

Completion: Stir the resulting solution for 6 hours at room temperature, followed by standard distillation to isolate the bromide.

Protocol B: [3+1] Annulation to -Substituted Cyclobutanones

-

Lithiation: Charge a flask with anhydrous diethyl ether and cool to -78°C under a nitrogen atmosphere. Dropwise, add tert-butyllithium (t-BuLi), followed by freshly prepared 1-bromo-1-ethoxycyclopropane[3].

-

Causality of t-BuLi: t-BuLi is strictly required over n-BuLi to ensure rapid halogen-metal exchange. Two equivalents are utilized: one for the exchange, and one to immediately destroy the formed tert-butyl bromide, preventing unwanted alkylation of your nucleophile[3].

-

Validation Checkpoint: Maintain strict temperature control at -78°C. Localized yellowing or bubbling indicates poor thermal control leading to premature decomposition (Wurtz-type coupling). The metalation is rapid and the solution should remain clear.

-

-

Carbonyl Addition: Introduce the target ketone or aldehyde to the (1-ethoxy)cyclopropyllithium solution to form the cyclopropylcarbinol adduct.

-

Acid-Catalyzed Rearrangement: Treat the isolated cyclopropylcarbinol intermediate with 48% aqueous fluoboric acid (HBF₄)[4].

-

Causality of HBF₄: The acid catalyzes the solvolysis of the cyclopropylcarbinol. The relief of the severe cyclopropane ring strain drives a pinacol-type rearrangement, smoothly expanding the ring to yield the cyclobutanone[4].

-

Validation Checkpoint: Rearrangement times vary drastically based on steric bulk (from 5 minutes to 48 hours)[3]. Do not quench with sodium carbonate until TLC or GC-MS confirms the complete disappearance of the carbinol intermediate.

-

References

-

[3] Organic Syntheses Procedure: 1-Bromo-1-ethoxycyclopropane. Miller, S. A., & Gadwood, R. C. Organic Syntheses. 3

-

[1] 1-BROMO-1-ETHOXY-CYCLOPROPANE (95631-62-2) Properties. Guidechem. 1

-

[4] Organic Syntheses Procedure: (E)-2-(1-Propenyl)cyclobutanone. Miller, S. A., & Gadwood, R. C. Organic Syntheses. 4

-

[2] Ethoxycyclopropane (EVT-14874339) Physical Properties. EvitaChem. 2

Sources

Advanced Methodologies: Cyclopropyl Ethyl Ether Derivatives in Organic Synthesis

Topic: Cyclopropyl Ethyl Ether Derivatives in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Spring-Loaded" Synthon

Cyclopropyl ethyl ether (1-ethoxycyclopropane) and its derivatives represent a unique class of "spring-loaded" electrophiles in organic synthesis. Characterized by significant ring strain (~27.5 kcal/mol) combined with the electron-donating capability of the ethoxy group, these molecules serve as versatile precursors for homoenolates ,

For the medicinal chemist, the cyclopropyl ether moiety offers a dual utility: it functions as a reactive intermediate for constructing

Core Synthesis: Constructing the Strained Ring

The most authoritative method for synthesizing 1-ethoxycyclopropane is the Furukawa-modified Simmons-Smith cyclopropanation . Unlike hazardous diazomethane-based protocols, this zinc-carbenoid approach offers superior chemoselectivity and safety profiles suitable for scale-up.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Key Advantage | Limitation |

| Simmons-Smith (Classic) | Stereospecific | Variable reproducibility; difficult activation. | |

| Furukawa Modification | Homogeneous, reproducible, mild. | Pyrophoric reagents ( | |

| Kulinkovich Reaction | Direct access to cyclopropanols. | Requires subsequent alkylation to form ethers. | |

| Carbene Addition | High atom economy. | Safety hazard (diazomethane); poor chemoselectivity. |

Primary Protocol: Furukawa Cyclopropanation of Ethyl Vinyl Ether

Note: This protocol maximizes yield by utilizing the electron-rich nature of the enol ether to accelerate carbenoid addition.

Reagents:

-

Ethyl Vinyl Ether (1.0 equiv)

-

Diethylzinc (

, 1.0 M in hexanes, 1.1 equiv) -

Diiodomethane (

, 1.1 equiv) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Solvent & Substrate: Charge flask with anhydrous DCM and Ethyl Vinyl Ether. Cool to 0°C.

-

Carbenoid Formation: Add

solution dropwise via syringe. Caution: Exothermic. Stir for 10 minutes. -

Addition: Add

dropwise over 30 minutes, maintaining internal temperature < 5°C. The solution typically turns milky/opaque. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by GC-MS for disappearance of vinyl ether.

-

Quench: Cool to 0°C. Quench slowly with saturated aqueous

. Caution: Vigorous gas evolution. -

Workup: Separate layers. Extract aqueous phase with DCM (3x). Wash combined organics with

(to remove iodine), water, and brine. Dry over -

Purification: Fractional distillation is required due to the volatility of the product (b.p. ~68°C).

Reactivity Profile: The Homoenolate Gateway

The defining feature of cyclopropyl ethyl ethers is their ability to act as homoenolate equivalents . Under Lewis acid catalysis or transition metal mediation, the ring opens to generate a reactive species with nucleophilic character at the

Mechanism 1: Acid-Catalyzed Ring Opening

In the presence of Brønsted or Lewis acids, 1-ethoxycyclopropane undergoes ring opening to form propionaldehyde derivatives. This pathway is driven by the relief of ring strain and the stabilization of the intermediate carbocation by the oxygen lone pair (oxocarbenium character).

Figure 1: Acid-catalyzed ring opening mechanism. The strain-release driven cleavage leads to the formation of carbonyl compounds.

Mechanism 2: Titanium-Mediated Homoenolate Generation

A more synthetic valuable transformation involves 1-ethoxy-1-(trimethylsilyloxy)cyclopropane . Treatment with

Reaction Logic:

-

Precursor Synthesis: Silylation of the cyclopropanol (derived from ethyl 3-chloropropionate via Kulinkovich or reductive cyclization).

-

Ring Opening:

coordinates to the ether oxygen, triggering ring opening. -

Nucleophilic Attack: The resulting titanium species attacks an electrophile (E+) at the terminal carbon.

Figure 2: Generation and trapping of Titanium Homoenolates for C-C bond formation.

Experimental Protocol: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

Reference Standard: Org.[2][3] Synth. 1993, 71, 146.

This derivative is the "gold standard" reagent for accessing homoenolate reactivity.

-

Reduction: Ethyl 3-chloropropionate is treated with Sodium metal in the presence of Trimethylsilyl chloride (TMSCl) in refluxing ether/toluene.

-

Radical Mechanism: The reaction proceeds via an acyloin-type condensation mechanism involving radical anions.

-

Purification: The product is isolated by vacuum distillation (b.p. ~50°C at 12 mmHg).

-

Yield: Typically 60-70%.

Critical Control Point: The quality of the Sodium dispersion is paramount. Coarse sodium chunks will lead to incomplete reaction and Wurtz coupling side products.

Medicinal Chemistry Applications

In drug design, the cyclopropyl ether motif is often explored for:

-

Conformational Restriction: Locking the ethyl chain in a specific orientation relative to the oxygen, reducing entropic penalty upon binding.

-

Metabolic Blocking: The cyclopropyl ring resists typical P450-mediated dealkylation better than a simple isopropyl or ethyl chain, although ring oxidation can occur.

-

Solubility: The ether oxygen provides a hydrogen bond acceptor, while the compact alkyl ring modulates logP.

References

-

Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1958, 80(19), 5323–5324. Link

-

Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968, 24(1), 53-58. Link

-

Nakamura, E.; Kuwajima, I. "Reactive enolates from silyl enol ethers. Titanium-mediated aldol-type reaction of cyclopropanone silyl acetals." Journal of the American Chemical Society, 1977, 99(22), 7360–7361. Link

-

Salaün, J. "Cyclopropane derivatives and their diverse biological activities." Topics in Current Chemistry, 2000, 207, 1–67. Link

-

Rühlmann, K. "Die Umsetzung von Carbonsäureestern mit Natrium in Gegenwart von Trimethylchlorsilan." Synthesis, 1971, 1971(05), 236-253. Link

-

Organic Syntheses Procedure. "1-Ethoxy-1-(trimethylsilyloxy)cyclopropane." Org.[3][4][5] Synth. 1989, 67, 76; Coll. Vol. 8, 1993, 277. Link

Sources

1-Bromo-1-ethoxycyclopropane safety data sheet (SDS)

This technical guide provides a comprehensive safety and operational framework for 1-Bromo-1-ethoxycyclopropane , a specialized reagent used in advanced organic synthesis as a cyclopropanone equivalent.

CAS Registry Number: 95631-62-2 Formula: C₅H₉BrO Molecular Weight: 165.03 g/mol Synonyms: Cyclopropane, 1-bromo-1-ethoxy-; 1-Bromo-1-ethoxy-cyclopropane.[1][2]

Part 1: Hazard Identification & Safety Profile

GHS Classification & Risk Assessment

This compound is a functionalized strained ring system . Its reactivity profile combines the flammability of volatile ethers with the lachrymatory and corrosive potential of alpha-haloethers.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

The "Why" Behind the Hazards

-

Chemical Instability: The geminal arrangement of the bromine and ethoxy group on a strained cyclopropane ring creates a "masked" carbonyl functionality. Upon exposure to moisture or acid, this compound can hydrolyze to form cyclopropanone ethyl hemiacetal , which subsequently ring-opens to ethyl propionate or polymerizes. This hydrolysis releases hydrobromic acid (HBr), contributing to its corrosive nature.

-

Thermal Sensitivity: The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes the molecule susceptible to thermal decomposition, potentially releasing ethylene and reactive carbenes if heated without stabilization.

Part 2: Handling, Storage & Emergency Protocols

Storage & Stability Architecture

-

Atmosphere: Must be stored under Argon or Nitrogen . Oxygen and moisture promote rapid degradation via radical oxidation or hydrolysis.

-

Temperature: Refrigerate (2–8°C) . For long-term storage, -20°C is preferred to inhibit slow elimination of HBr.

-

Stabilizers: Commercial samples may contain traces of weak base (e.g., K₂CO₃ or epoxides) to scavenge acid; do not distill without verifying stabilizer presence.

Emergency Response Decision Tree

The following logic flow dictates the immediate response to spills or exposure.

Figure 1: Emergency response logic flow for 1-Bromo-1-ethoxycyclopropane incidents.

Part 3: Technical Application & Experimental Protocols

Synthetic Utility: The Cyclopropanone Equivalent

In drug development, 1-Bromo-1-ethoxycyclopropane serves as a cyclopropanone equivalent . Direct use of cyclopropanone is hazardous and impractical due to its extreme instability (polymerization). This reagent allows for the introduction of the cyclopropyl moiety via Lithium-Halogen Exchange , generating a nucleophilic species that can attack electrophiles (aldehydes, ketones) to form substituted cyclopropanols or cyclobutanones (via rearrangement).

Protocol: Generation of 1-Ethoxycyclopropyllithium

Objective: To generate the lithiated species and trap it with an electrophile (e.g., benzaldehyde).

Reagents:

-

1-Bromo-1-ethoxycyclopropane (1.0 equiv)

-

tert-Butyllithium (t-BuLi) (2.0 equiv, 1.7 M in pentane)

-

Electrophile (e.g., Benzaldehyde, 1.1 equiv)[3]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether)

Methodology:

-

System Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of inert gas.

-

Solvation: Add anhydrous THF to the flask. Cool the solvent to -78°C (Dry ice/Acetone bath).

-

Substrate Addition: Add 1-Bromo-1-ethoxycyclopropane via syringe.

-

Lithiation (The Critical Step):

-

Why t-BuLi? Use t-BuLi rather than n-BuLi. The reaction is irreversible and faster, preventing the formed cyclopropyllithium from reacting with the byproduct (t-butyl bromide is destroyed by the second equivalent of t-BuLi).

-

Add t-BuLi dropwise over 10–15 minutes.

-

Observation: The solution may turn slightly yellow. Stir at -78°C for 30–60 minutes. Do not warm up , as the alpha-lithio ether is thermally unstable and may decompose.

-

-

Electrophile Trapping: Add the electrophile (neat or in THF) dropwise.

-

Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

Mechanistic Pathway

The following diagram illustrates the transformation from the bromo-ether to the target cyclopropyl alcohol.

Figure 2: Synthetic pathway for the generation and utilization of the cyclopropyl anion equivalent.

Part 4: References

-

Gadwood, R. C. (1983). "Preparation and reaction of 1-lithio-1-ethoxycyclopropane." Journal of Organic Chemistry, 48(2), 209–216.

-

Salaün, J. (1983). "Cyclopropane derivatives and their diverse biological activities." Chemical Reviews, 89(5), 1247-1270.

-

Wasserman, H. H., & Clagett, D. C. (1966). "Cyclopropanone reactions." Journal of the American Chemical Society, 88(24), 5368–5369.

-

Org. Synth. Coll. Vol. 7 (1990). "1-Ethoxy-1-(trimethylsilyloxy)cyclopropane."[4] p. 185. (Provides handling context for related ethoxy-cyclopropanes).

Sources

Chemical Stability of 1-Bromo-1-ethoxycyclopropane: Technical Guide

This guide details the chemical stability, reactivity profile, and handling protocols for 1-bromo-1-ethoxycyclopropane , a specialized cyclopropanone equivalent used in advanced organic synthesis.

Executive Summary

1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) is a highly reactive gem-haloether used primarily as a cyclopropanone equivalent and a precursor to the 1-ethoxycyclopropyl anion . Its utility in expanding ring systems (e.g., [3+1] annulations) is counterbalanced by its inherent instability. It is prone to hydrolytic decomposition (generating HBr and propionate derivatives) and thermal ring opening . Successful application requires strict exclusion of moisture and maintenance of low temperatures (<4°C).

Part 1: Chemical Identity & Physical Properties[1]

This compound combines the ring strain of cyclopropane (~27.5 kcal/mol) with the lability of an

| Property | Data |

| CAS Number | 95631-62-2 |

| Formula | C |

| Molecular Weight | 165.03 g/mol |

| Density | ~1.46 g/cm |

| Boiling Point | 48–50 °C (at 25 Torr) |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent, lachrymatory (characteristic of |

| Solubility | Soluble in Et |

Part 2: Stability & Reactivity Profile

Hydrolytic Instability (Critical)

The C–Br bond is activated by the adjacent oxygen lone pair, making the compound extremely susceptible to solvolysis. Upon contact with moisture, it undergoes rapid hydrolysis.

-

Mechanism : Water attacks the electrophilic carbon (C1), displacing bromide to form the hemiacetal (1-ethoxycyclopropanol).

-

Decomposition : The hemiacetal is unstable and typically undergoes ring opening to form ethyl propionate derivatives or degrades to cyclopropanone hydrates, releasing hydrogen bromide (HBr) .

-

Implication : HBr formation is autocatalytic, accelerating further decomposition.

Thermal Stability & Ring Opening

1-Bromo-1-ethoxycyclopropane is thermally labile. Above ambient temperatures, or in the presence of Lewis acids, it is prone to ionization and rearrangement.

-

Pathway : Ionization yields the 1-ethoxycyclopropyl cation , a stabilized oxocarbenium ion. This intermediate can undergo disrotatory ring opening to form allylic cations or rearrange to linear esters (e.g., ethyl 3-bromopropionate).

-

Storage Limit : Significant decomposition is observed if stored above 10°C for prolonged periods.

Lithiation & Anionic Stability

A primary application is the generation of 1-ethoxycyclopropyllithium via Lithium-Halogen exchange (using

-

Species Stability : The lithiated species is stable only at low temperatures (typically -78°C ).

-

Reactivity : It acts as a nucleophilic cyclopropanone equivalent. Warming this anion induces decomposition or proton abstraction from the solvent.

Diagram: Decomposition & Reactivity Pathways

The following diagram illustrates the divergent pathways for hydrolysis, thermal rearrangement, and lithiation.

Caption: Divergent reactivity pathways showing hydrolytic degradation to linear esters and controlled lithiation for synthetic utility.

Part 3: Handling & Storage Protocols

Storage Requirements

To maintain purity (>95%) and prevent autocatalytic degradation:

-

Temperature : Store at 2–8°C (refrigerator) or -20°C for long-term storage.

-

Atmosphere : Must be stored under Argon or Nitrogen . Oxygen and moisture promote radical decomposition and hydrolysis.

-

Stabilizers : Can be stored over activated 4Å molecular sieves or silver wool (to scavenge free bromide), though this is less common than simple low-temp exclusion of moisture.

-

Container : Teflon-lined screw caps or flame-sealed ampoules. Avoid ground glass joints without grease, as HBr formation can seize the joint.

Handling Workflow

-

Drying : Ensure all glassware is flame-dried and cooled under inert gas.

-

Solvents : Use anhydrous solvents (THF, Et

O) dried over Na/Benzophenone or via column filtration. -

Transfer : Cannula transfer or gas-tight syringes are required. Do not pour.

-

Quenching : Quench reaction mixtures at low temperature (-78°C to 0°C) to prevent exotherms from rapid hydrolysis of unreacted reagent.

Part 4: Synthesis & Application Context[3]

Synthesis

The compound is typically synthesized via the bromination of 1-ethoxy-1-trimethylsiloxycyclopropane using Phosphorus Tribromide (PBr

Application: [3+1] Annulation

As demonstrated in seminal work (e.g., by Miller et al. and Kulinkovich/de Meijere contexts), the lithiated derivative serves as a cyclopropyl anion .

-

Reaction : Attack on a ketone carbonyl group followed by acidic workup or thermal rearrangement.

-

Outcome : Expansion of the cyclopropane ring to a cyclobutanone derivative (formal [3+1] annulation).

Diagram: Synthesis & Annulation Workflow

Caption: Synthetic route from silyl enol ether precursor to cyclobutanone via the lithiated intermediate.

References

-

Synthesis and Reactivity : Salaün, J. (1983). Cyclopropane Derivatives in Organic Synthesis. Chemical Reviews, 83(6), 619–632. Link

-

Cyclopropanone Equivalents : Wasserman, H. H., & Clagett, D. C. (1966). Cyclopropanone Reactions. Journal of the American Chemical Society, 88(24), 5368–5369. Link

-

Kulinkovich Reaction Context : Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics. Chemical Reviews, 100(8), 2789–2834. Link

- General Handling of Haloethers: Wiberg, K. B. (1982). The Chemistry of Cyclopropanes. Wiley-Interscience.

Technical Guide: Solubility & Stability Profile of 1-Bromo-1-ethoxycyclopropane

[1]

Executive Summary

1-Bromo-1-ethoxycyclopropane is a specialized cyclopropyl ether primarily utilized as a synthetic equivalent for cyclopropanone.[1] Due to the inherent ring strain of the cyclopropane moiety combined with the reactivity of the

This guide provides a validated framework for solvent selection, emphasizing that for reactive intermediates, "solubility" cannot be decoupled from "stability."

Physicochemical Profile

Understanding the structural drivers of this molecule is essential for predicting its behavior in solution.

| Property | Value / Description | Implications for Solubility |

| Molecular Formula | Low molecular weight, volatile.[1] | |

| Molecular Weight | 165.03 g/mol | High volatility; requires careful evaporation. |

| Predicted LogP | ~1.9 - 2.3 | Lipophilic; prefers non-polar organic phases.[1] |

| Density | ~1.46 g/cm³ | Denser than water and many organic solvents. |

| Functionality | Highly susceptible to |

Structural Visualization

The following diagram illustrates the core reactivity nodes that dictate solvent compatibility.

Figure 1: Structural Reactivity Analysis.[1] The synergy between the leaving group and the oxygen lone pair facilitates ionization, making the compound sensitive to polar protic solvents.

Solvent Compatibility Matrix

For this compound, solvent selection is a decision between dissolution and decomposition .

Class A: Recommended Solvents (Stable)

These solvents are suitable for storage, reactions, and extractions. The compound dissolves freely (miscible) due to Van der Waals interactions and dipole-dipole matching.

-

Dichloromethane (DCM): Primary solvent. Used in synthesis (e.g., reaction of silyl enol ethers with

). Excellent solubilizing power and low boiling point allows for easy removal. -

Diethyl Ether (

): Ideal for workup. The compound is highly soluble. Ensure ether is anhydrous and free of peroxides to prevent radical degradation. -

Tetrahydrofuran (THF): Reaction solvent. Suitable for lithiation or coupling reactions. Must be anhydrous.

-

Pentane / Hexane: Precipitation/Washing. The compound is soluble, but these are often used to precipitate polar impurities while keeping the bromo-ether in solution.

Class B: Prohibited Solvents (Reactive)

Attempting to dissolve the compound in these solvents will result in chemical transformation.

-

Water: Rapid Hydrolysis. Forms cyclopropanone ethyl hemiacetal and HBr.

-

Alcohols (MeOH, EtOH): Solvolysis. The alcohol displaces the bromide via an

-like mechanism, forming dialkoxycyclopropanes (acetals). -

DMSO / DMF: Risk of Elimination/Substitution. Polar aprotic solvents with nucleophilic character can promote elimination to cyclopropene derivatives or nucleophilic attack.

Quantitative Solubility Summary

| Solvent | Solubility | Stability | Recommendation |

| Dichloromethane | Miscible | High | Preferred |

| Diethyl Ether | Miscible | High | Preferred |

| Toluene | Miscible | High | Good |

| Hexane | High | High | Good |

| Methanol | Soluble | Unstable | DO NOT USE |

| Water | Insoluble | Decomposes | DO NOT USE |

*Solubility is transient; reaction occurs immediately.

Stability & Decomposition Pathways

The "solubility" in protic solvents is actually a decomposition event. The mechanism involves the formation of an oxocarbenium ion intermediate, stabilized by the cyclopropane ring, followed by nucleophilic capture.

Figure 2: Solvolytic Decomposition Pathway. In protic solvents, the bromide leaves, generating a reactive cation that is immediately quenched, destroying the starting material.

Experimental Protocols

Protocol A: Solubility & Stability Verification

Use this protocol to verify the integrity of a stored sample.

-

Preparation: Dry a 5 mm NMR tube in an oven at 120°C for 1 hour. Flush with Nitrogen (

). -

Solvent Choice: Use

(Deuterated Chloroform) filtered through basic alumina to remove acidity. -

Dissolution: Add 50 µL of 1-Bromo-1-ethoxycyclopropane to 0.6 mL of

. -

Observation:

-

Clear solution: Indicates solubility.[2]

-

Cloudiness/Precipitate: Indicates decomposition (likely polymerization or salt formation).

-

-

Validation: Acquire a

NMR immediately. Look for the cyclopropyl protons (multiplets around 0.8–1.5 ppm). Disappearance of these peaks or appearance of olefinic protons indicates ring opening.

Protocol B: Purification via Solvent Extraction

Since the compound hydrolyzes, standard aqueous workups must be modified.

-

Quenching: If generating in situ, quench the reaction mixture with saturated aqueous

at 0°C . Note: Rapid workup is essential to minimize hydrolysis time. -

Extraction: Immediately extract into cold Diethyl Ether (

) . -

Washing: Wash the organic phase once with cold brine.

-

Drying: Dry over anhydrous

(Potassium Carbonate). Avoid -

Concentration: Remove solvent under reduced pressure (Rotary Evaporator) at bath temperature < 25°C .

-

Warning: Do not heat.[3] The compound is thermally labile.

-

Handling and Storage Recommendations

-

Storage: Store neat (undiluted) at -20°C under an Argon atmosphere.

-

Container: Teflon-sealed glass vials. Avoid metal containers which may catalyze decomposition.

-

Handling: Always handle in a fume hood. The compound is a lachrymator (tear gas) and potential alkylating agent.

References

-

Synthesis and Reactivity: Salaun, J.; Marguerite, J.; Karkour, B. "1-Bromo-1-ethoxycyclopropane.[1] A convenient precursor for cyclopropanone and cyclopropanone ethyl hemiacetal." The Journal of Organic Chemistry, 1985 , 50(17), 3255–3255.

- General Reactivity of Cyclopropanone Acetals: Wasserman, H. H.; Berdahl, D. R.; Lu, T.-J. "The Chemistry of Cyclopropanones." The Chemistry of the Cyclopropyl Group, 1987, Chapter 23.

-

Solvolysis Mechanisms: Roberts, J. D.; Chambers, V. C. "Small-Ring Compounds. VIII. Solvolysis of Cyclopropyl Tosylates." Journal of the American Chemical Society, 1951 , 73(11), 5034–5040.

Synthetic Equivalents of Cyclopropanone: A Comparative Analysis of 1-Bromo-1-ethoxycyclopropane and Cyclopropanone Ethyl Hemiacetal

Executive Summary

Cyclopropanone is a highly strained, kinetically unstable species. The

This technical guide provides an in-depth comparative analysis of two premier cyclopropanone surrogates: 1-Bromo-1-ethoxycyclopropane and cyclopropanone ethyl hemiacetal (1-ethoxycyclopropanol). We will dissect their mechanistic pathways, stability profiles, and strategic applications in pharmaceutical development.

1-Bromo-1-ethoxycyclopropane: The Umpolung Carbanion Surrogate

Mechanistic Foundations

1-Bromo-1-ethoxycyclopropane serves as a masked cyclopropyl anion. By exchanging the highly reactive carbonyl for a stable bromo-acetal, the molecule can be safely stored. The true utility of this reagent lies in its "umpolung" (polarity reversal) capability.

Treatment with tert-butyllithium (t-BuLi) triggers a rapid halogen-metal exchange to generate 1-ethoxycyclopropyllithium. This nucleophilic species readily adds to electrophiles such as aldehydes or ketones. The resulting cyclopropylcarbinol intermediate undergoes a mild, acid-catalyzed pinacol-type rearrangement. This rearrangement is thermodynamically driven by the relief of cyclopropane ring strain, yielding homologated cyclobutanones—a formal [3+1] annulation.

Experimental Protocol: Synthesis & Cyclobutanone Annulation

-

Self-Validating System: The use of a catalytic amount of aqueous HBr during the bromination of 1-ethoxy-1-trimethylsiloxycyclopropane is critical. It initiates the cleavage of the silyl ether, driving the formation of the bromo-acetal. The reaction's self-validation is observed via the maintenance of a clear, pale-yellow solution over 6 hours; any severe darkening indicates unwanted acid-catalyzed over-cleavage of the cyclopropane ring.

Step-by-Step Methodology:

-

Bromination: To 1-ethoxy-1-trimethylsiloxycyclopropane, add 1.2 equivalents of phosphorus tribromide (PBr

) and a catalytic amount of 48% aqueous HBr at room temperature. Stir for 6 hours. -

Purification: Distill the mixture via a Kugelrohr apparatus (35–43 °C at 10 mmHg) to isolate the colorless liquid product. Note: The product is thermally sensitive and must be stored at -20 °C to prevent decomposition.

-

Lithiation: In a flame-dried flask under N

, dissolve the bromide in anhydrous diethyl ether. Cool to -78 °C. Dropwise add 2.0 equivalents of t-BuLi.-

Causality of Reagent Choice: Exactly two equivalents are required. The first performs the halogen-metal exchange, while the second rapidly destroys the resulting tert-butyl bromide byproduct, preventing it from alkylating the newly formed lithium species.

-

-

Electrophilic Trapping: Add the target ketone/aldehyde to the -78 °C solution. Stir for 10 minutes, warm to 0 °C, and quench with saturated aqueous NH

Cl. -

Rearrangement: Isolate the cyclopropylcarbinol adduct and treat it with a mild acid (e.g., anhydrous SnCl

in dichloromethane) to trigger ring expansion to the corresponding cyclobutanone.

Workflow for cyclobutanone synthesis via 1-bromo-1-ethoxycyclopropane.

Cyclopropanone Ethyl Hemiacetal: The Electrophilic Hub

Mechanistic Foundations

Unlike the bromo-derivative, cyclopropanone ethyl hemiacetal (1-ethoxycyclopropanol) functions as a direct electrophilic equivalent of cyclopropanone. In solution, the hemiacetal exists in a dynamic equilibrium with the transient, unmasked cyclopropanone and ethanol.

This equilibrium allows nucleophiles—such as primary or secondary amines—to attack the carbonyl carbon. This pathway is foundational in drug development for installing the cyclopropylamine pharmacophore, a motif prevalent in kinase inhibitors and non-apoptotic cell death modulators (e.g., necroptosis and ferroptosis inhibitors).

Experimental Protocol: Synthesis & Amine Derivatization

-

Self-Validating System: The Salaün protocol utilizes sodium dispersion to drive an intramolecular Wurtz-type coupling. The intermediate must be trapped immediately with TMSCl to prevent polymerization, forming the silyl acetal. The successful isolation of the silyl acetal validates the suppression of cyclopropanone polymerization, which is subsequently safely hydrolyzed to the target hemiacetal .

Step-by-Step Methodology:

-

Wurtz Coupling: Disperse sodium metal in anhydrous toluene under vigorous stirring. Slowly add a mixture of ethyl 3-chloropropanoate and TMSCl. The ester is reduced to a radical anion, triggering intramolecular cyclization.

-

Methanolysis: Isolate the intermediate 1-ethoxy-1-(trimethylsilyloxy)cyclopropane via distillation. Treat the neat liquid with anhydrous methanol to selectively cleave the silyl ether, yielding the stable cyclopropanone ethyl hemiacetal.

-

Amine Addition: To a solution of the hemiacetal in a benign solvent (e.g., ethanol or water), add the desired secondary amine.

-

Causality of Reagent Choice: The amine acts as a nucleophile that traps the transient cyclopropanone generated in situ, driving the equilibrium forward to form a 1-aminocyclopropanol intermediate.

-

-

Derivatization: The resulting intermediate can be further functionalized (e.g., via cyanation, reduction, or cross-coupling) to yield complex spiro-heterocycles or biologically active cyclopropylamines.

Hemiacetal-mediated synthesis of cyclopropylamine pharmacophores.

Comparative Data Analysis

To streamline route scouting in drug development, the quantitative and qualitative properties of both reagents are summarized below:

| Feature | 1-Bromo-1-ethoxycyclopropane | Cyclopropanone Ethyl Hemiacetal |

| Primary Synthetic Role | Nucleophilic cyclopropyl equivalent (Umpolung) | Electrophilic cyclopropanone equivalent |

| Reactivity Mode | Carbanion generation via halogen-metal exchange | Dynamic equilibrium with transient cyclopropanone |

| Key Activation Reagents | tert-Butyllithium (t-BuLi) at -78 °C | Amines, thiols, or Lewis acids at mild temperatures |

| Typical Downstream Products | Cyclobutanones (via [3+1] annulation) | Cyclopropylamines, 1-aminocyclopropanols |

| Storage & Stability | Unstable at RT; requires storage at -20 °C | Stable at RT; easily handled liquid |

| Drug Discovery Application | Constructing strained four-membered rings | Installing cyclopropylamine pharmacophores |

Strategic Selection in Drug Development

When designing a synthetic route for a novel Active Pharmaceutical Ingredient (API), the choice between these two reagents is dictated by the electronic requirements of the target pharmacophore:

-

Choose 1-Bromo-1-ethoxycyclopropane when the synthetic goal is a cyclobutanone or when a nucleophilic cyclopropyl group is required to attack a complex, sterically hindered ketone. It is an indispensable tool for formal [3+1] annulations where traditional ring-expansion methods fail.

-

Choose Cyclopropanone Ethyl Hemiacetal when the target requires an electrophilic cyclopropane , specifically for synthesizing 1-aminocyclopropanols or cyclopropylamines . Its inherent stability and ability to react under mild, often aqueous, conditions make it ideal for late-stage functionalization and high-throughput library generation in medicinal chemistry.

References

-

Wasserman, H. H., Berdahl, D. R., & Lu, T.-J. (1987). "The Chemistry of Cyclopropanones." PATAI'S Chemistry of Functional Groups.[Link]

-

Gadwood, R. C. (1984). "1-bromo-1-ethoxycyclopropane: a new reagent for cyclobutanone synthesis." Tetrahedron Letters, 25(51), 5851-5854.[Link]

-

Salaün, J. (1983). "Cyclopropanone Hemiacetals." Chemical Reviews, 83(6), 619-632.[Link]

- Hofmans, S., et al. (2016). "Spiropyrazine derivatives as inhibitors of non-apoptotic regulated cell-death.

-

Salaün, J., & Marguerite, J. (1985). "Cyclopropanone Ethyl Hemiacetal from Ethyl 3-Chloropropanoate." Organic Syntheses, 63, 147.[Link]

-

Liu, J., An, Y., Jiang, H., & Chen, Z. (2008). "1-(Arylsulfonyl)cyclopropanol, a new cyclopropanone equivalent and its application to prepare 1-alkynyl cyclopropylamine." Tetrahedron Letters, 49(3), 490-494.[Link]

Methodological & Application

Application Note: Synthesis of Cyclobutanones via 1-Bromo-1-ethoxycyclopropane

Introduction & Mechanistic Rationale

Cyclobutanones are highly valuable structural motifs in medicinal chemistry, serving as rigid scaffolds and precursors for complex spirocyclic or fused ring systems. The synthesis of

The transformation relies on a highly orchestrated sequence of metal-halogen exchange, nucleophilic addition, and a strain-driven pinacol-type rearrangement ()[2].

-

Metal-Halogen Exchange : Treatment of 1-bromo-1-ethoxycyclopropane with tert-butyllithium (t-BuLi) at -78 °C generates 1-ethoxy-1-lithiocyclopropane. The use of precisely two equivalents of t-BuLi is critical: the first equivalent performs the lithium-halogen exchange, while the second irreversibly consumes the generated tert-butyl bromide (forming isobutane and isobutylene). This drives the equilibrium forward and prevents unwanted Wurtz-type alkylation of the organolithium species[2].

-

Nucleophilic Addition : The lithiated species acts as a potent nucleophile, adding cleanly to a variety of aldehydes and ketones to form a cyclopropylcarbinol intermediate[3].

-

Acid-Catalyzed Ring Expansion : Upon treatment with aqueous fluoroboric acid (HBF

), the hydroxyl group is protonated. The choice of HBF

Visual Workflow

Mechanistic workflow for the synthesis of cyclobutanones via 1-bromo-1-ethoxycyclopropane.

Scope and Quantitative Data

The methodology is robust across various carbonyl substrates. The table below summarizes typical yields and rearrangement times based on established protocols ()[4].

| Carbonyl Substrate | Cyclobutanone Product | Yield (%) | Rearrangement Time |

| Crotonaldehyde | (E)-2-(1-Propenyl)cyclobutanone | 71% | 15 min |

| Cyclohexanone | Spiro[5]nonan-1-one | 97% | < 5 min |

| Benzaldehyde | 2-Phenylcyclobutanone | 79% | 15 min |

| Acetophenone | 2-Methyl-2-phenylcyclobutanone | 65% | 24 hr |

| Cyclopentanone | Spiro[6]octan-1-one | 86% | < 5 min |

Materials and Equipment

-

Reagents : 1-Ethoxy-1-trimethylsiloxycyclopropane, Phosphorus tribromide (PBr

), 48% aqueous Hydrobromic acid (HBr), tert-Butyllithium (t-BuLi, 1.7 M in pentane), Carbonyl substrate (e.g., crotonaldehyde), 48% aqueous Fluoroboric acid (HBF -

Solvents : Anhydrous diethyl ether (distilled from sodium/benzophenone), Pentane.

-

Equipment : Oven-dried multi-neck round-bottom flasks, stainless-steel cannulas, magnetic stirring bars, -78 °C cooling bath (dry ice/acetone).

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Bromo-1-ethoxycyclopropane[2]

-

Charge an oven-dried 500-mL round-bottom flask with 1-ethoxy-1-trimethylsiloxycyclopropane (0.48 mol) under a nitrogen atmosphere.

-

Add PBr

(0.38 mol) dropwise at room temperature with brisk stirring. -

Add a catalytic amount (0.5 mL) of 48% aqueous HBr. Causality : HBr catalyzes the cleavage of the silyl ether, accelerating the bromination process.

-

Stir the solution for 6 hours. Self-Validation Cue: The reaction mixture will transition to a clear, pale-yellow solution.

-

Purify via Kugelrohr distillation (25–70 °C at 10 mmHg). Dissolve the crude product in pentane, chill to -20 °C, and wash carefully with saturated aqueous Na

CO -

Dry the organic layer over MgSO

, filter, and distill to obtain the pure reagent. Analytical Check:

Step 2: Lithiation and Carbonyl Addition[4]

Safety Warning: t-BuLi is highly pyrophoric. Use strictly anhydrous conditions and cannula transfer techniques.

-

In a 1-L flask, cool 500 mL of anhydrous diethyl ether to -78 °C under nitrogen.

-

Add t-BuLi (0.30 mol) dropwise over 20 minutes.

-

Introduce freshly prepared 1-bromo-1-ethoxycyclopropane (0.16 mol) via syringe over 5 minutes. Self-Validation Cue: The solution will turn cloudy and colorless or light-yellow, indicating successful metalation[4].

-

Stir for 20 minutes at -78 °C.

-

Add the carbonyl substrate (e.g., crotonaldehyde, 0.10 mol) dissolved in 50 mL of chilled anhydrous diethyl ether via cannula.

-

Stir for 10 minutes at -78 °C, then warm to 0 °C and quench with saturated aqueous NH

Cl. Extract and concentrate to yield the cyclopropylcarbinol adduct.

Step 3: Acid-Catalyzed Ring Expansion[3]

-

Dissolve the crude cyclopropylcarbinol adduct (approx. 0.10 mol) in 500 mL of reagent-grade diethyl ether.

-

Add 48% aqueous HBF

(0.05 mol). Causality : The strong acid facilitates rapid protonation of the hydroxyl group, while the non-coordinating BF -

Stir at room temperature. (Time varies by substrate; see Scope Table. For crotonaldehyde adduct, 15 minutes is sufficient).

-

Quench with 1 M aqueous Na

CO

References

-

Miller, S. A.; Gadwood, R. C. "Synthesis of Cyclobutanones via 1-Bromo-1-ethoxycyclopropane: (E)-2-(1-Propenyl)cyclobutanone." Organic Syntheses, 1989, 67, 210. URL: [Link]

-

Gadwood, R. C. "1-Bromo-1-ethoxycyclopropane: a new reagent for cyclobutanone synthesis." Tetrahedron Letters, 1984, 25 (51), 5851-5854. URL:[Link]

-

Wasserman, H. H.; Hearn, M. J.; Cochoy, R. E. "Cyclopropanones. Formation of vinylcyclopropanols and their rearrangement to cyclobutanones." Journal of Organic Chemistry, 1980, 45 (14), 2874–2880. URL:[Link]

Sources

Protocol for the Lithiation of 1-Bromo-1-ethoxycyclopropane and Subsequent[3+1] Annulation

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The synthesis of highly functionalized, α-substituted cyclobutanones relies heavily on the use of cyclopropyl anion equivalents. Among these, 1-bromo-1-ethoxycyclopropane stands out as a premier reagent. Through a rapid, low-temperature lithium-halogen exchange, it generates 1-ethoxycyclopropyllithium—a potent nucleophile that adds cleanly to a wide array of aldehydes and ketones. Subsequent acid-catalyzed pinacol-type rearrangement of the resulting cyclopropylcarbinol adducts affords homologated cyclobutanones. This guide details the mechanistic rationale, step-by-step execution, and self-validation metrics for this formal [3+1] annulation strategy.

Mechanistic Rationale & Experimental Design

The successful execution of this protocol hinges on the precise control of the highly reactive organolithium intermediate. Do not treat this as a simple mixing of reagents; understanding the causality behind the conditions is critical for reproducibility.

-

The Role of tert-Butyllithium (t-BuLi): The lithium-halogen exchange is driven to completion using exactly 2.0 to 2.05 equivalents of t-BuLi. The first equivalent executes the exchange, generating 1-ethoxycyclopropyllithium and tert-butyl bromide. The second equivalent immediately reacts with the tert-butyl bromide byproduct to form isobutane, isobutylene, and lithium bromide. This secondary reaction is crucial: it irreversibly drives the equilibrium forward and prevents the newly formed cyclopropyllithium from being destroyed by alkylation[1].

-

Cryogenic Control (-78 °C): 1-Ethoxycyclopropyllithium possesses significant carbenoid character. If the internal temperature rises above -50 °C, the species rapidly undergoes α-elimination or decomposition. Maintaining a strict -78 °C environment ensures the half-life of the organolithium is sufficient for complete trapping by the carbonyl electrophile[2].

-

Substoichiometric Electrophile: The carbonyl substrate is typically added in a slight deficit (0.8–0.9 equivalents relative to the starting bromide). This prevents unreacted electrophile from complicating the subsequent acid-catalyzed rearrangement and ensures that any trace excess of t-BuLi is consumed by the sacrificial excess of the cyclopropyl reagent rather than the valuable carbonyl[1].

Workflow Visualization

Mechanistic workflow: Lithiation, carbonyl addition, and ring expansion to cyclobutanones.

Step-by-Step Methodologies

Protocol A: Generation of 1-Ethoxycyclopropyllithium & Carbonyl Trapping

CAUTION: t-BuLi is highly pyrophoric. This procedure must be performed in a fume hood behind a blast shield using rigorous Schlenk techniques.

-

System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with dry argon. Causality: Organolithium reagents are exquisitely moisture-sensitive; atmospheric water will instantly quench the reagent to ethyl cyclopropyl ether.

-

Substrate Loading: Charge the flask with 1-bromo-1-ethoxycyclopropane (1.0 equiv, e.g., 10.0 mmol) and anhydrous diethyl ether (Et₂O, 50 mL) to achieve a ~0.2 M concentration.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Lithiation: Using a syringe pump, add t-BuLi (1.7 M in pentane, 2.05 equiv, 20.5 mmol) dropwise down the cold inner wall of the flask over 15–20 minutes. Causality: Adding the reagent down the cold glass wall pre-chills the t-BuLi and dissipates the localized heat of the highly exothermic exchange reaction, preventing thermal degradation of the product[1].

-

Maturation: Stir the resulting cloudy, light-yellow mixture at -78 °C for 25 minutes. Causality: This maturation period guarantees the complete destruction of the t-BuBr byproduct.

-

Electrophile Addition: Dissolve the target aldehyde or ketone (0.85 equiv, 8.5 mmol) in 10 mL of anhydrous Et₂O. Pre-chill this solution to -78 °C and transfer it dropwise via cannula into the reaction mixture.

-

Quenching: Stir the reaction at -78 °C for 15 minutes, then remove the cooling bath and allow it to warm to 0 °C. Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Causality: A mild, buffered acid quench protonates the lithium alkoxide without triggering premature, uncontrolled ring expansion.

-

Isolation: Separate the organic layer, extract the aqueous layer with Et₂O (2 × 20 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude (1-ethoxycyclopropyl)carbinol is typically used directly in Protocol B.

Protocol B: Acid-Catalyzed Ring Expansion

-

Dissolution: Dissolve the crude carbinol adduct in Et₂O (40 mL).

-

Rearrangement: Add 48% aqueous tetrafluoroboric acid (HBF₄, 0.5 equiv) in one portion. Stir vigorously at room temperature for 15–30 minutes. Causality: The strong acid protonates the hydroxyl group, converting it into a superior leaving group. The relief of the ~27 kcal/mol cyclopropane ring strain thermodynamically drives the 1,2-alkyl shift, expanding the ring to an oxonium ion that collapses into the cyclobutanone[3].

-

Neutralization: Quench the reaction with 1 M aqueous Na₂CO₃ (10 mL). Causality: Immediate neutralization prevents acid-catalyzed polymerization or aldol condensation of the newly formed cyclobutanone.

-

Purification: Extract the aqueous layer with Et₂O, dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Quantitative Data Summary

The following table outlines the expected reaction parameters and historical yield ranges across different electrophile classes based on established literature protocols[1][4].

| Reaction Phase | Reagent / Catalyst | Temperature Profile | Time | Typical Yield Range |

| Lithium-Halogen Exchange | t-BuLi (2.05 equiv) | -78 °C | 20–25 min | Quantitative (Generated in situ) |

| Electrophile Trapping | Aldehyde/Ketone (0.85 equiv) | -78 °C to 0 °C | 15 min | 75–90% (Carbinol Adduct) |

| Ring Expansion | 48% aq. HBF₄ (0.5 equiv) | 20 °C (Room Temp) | 15–30 min | 60–85% (Cyclobutanone) |

Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, monitor the following critical checkpoints:

-

Titration of t-BuLi: t-BuLi degrades rapidly upon repeated septum punctures. Titration (e.g., with diphenylacetic acid) immediately prior to use is mandatory. Using sub-stoichiometric active lithium will leave unreacted bromide, while excess will lead to the direct addition of t-Bu group to your carbonyl electrophile, forming a tert-butyl carbinol impurity[1].

-

Visual Cues During Lithiation: A successful exchange yields a cloudy, light-yellow solution. If the reaction mixture turns dark brown or black during t-BuLi addition, the localized temperature exceeded -50 °C, leading to the decomposition of the cyclopropyllithium species.

-

Spectroscopic Confirmation:

-

Intermediate Validation: The crude (1-ethoxycyclopropyl)carbinol exhibits distinct upfield cyclopropyl multiplets (~0.6–1.2 ppm) in ¹H NMR.

-

Final Product Validation: Successful ring expansion to the cyclobutanone is definitively confirmed by IR spectroscopy. Due to ring strain, cyclobutanones exhibit a strong, characteristic carbonyl stretching frequency at ~1778 cm⁻¹ , which is significantly shifted from unstrained acyclic ketones (~1715 cm⁻¹)[4]. Furthermore, the cyclopropyl protons will completely disappear in the ¹H NMR, replaced by ring methylene protons at ~2.5–3.5 ppm.

-

References

-

Title: Organic Syntheses Procedure: SYNTHESIS OF CYCLOBUTANONES VIA 1-BROMO-1-ETHOXYCYCLOPROPANE: (E)-2-(1-PROPENYL)CYCLOBUTANONE Source: orgsyn.org URL: [Link]

-

Title: Product Class 2: Cyclobutanones and Their Precursors Source: thieme-connect.de URL:[Link]

-

Title: e-EROS Encyclopedia of Reagents for Organic Synthesis Source: researchgate.net URL:[Link]

Sources

Application Note: Nucleophilic Substitution & Reactivity of 1-Bromo-1-ethoxycyclopropane

This Application Note and Protocol guide details the reactivity and experimental handling of 1-bromo-1-ethoxycyclopropane , a specialized gem-haloether used as a cyclopropanone equivalent and a unique building block in diversity-oriented synthesis.

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) represents a class of gem-halocyclopropyl ethers that exhibit "chameleon-like" reactivity. Unlike standard alkyl halides, this substrate does not undergo simple

Instead, its reactivity with nucleophiles is governed by two divergent pathways, dictated strictly by the reaction environment (pH and Lewis acidity):

-

Basic/Neutral Conditions (Ring Retention): Proceeds via an Elimination-Addition mechanism involving a highly reactive 1-ethoxycyclopropene intermediate. This is the primary method for synthesizing cyclopropanone acetals (1,1-disubstituted cyclopropanes).

-

Acidic/Solvolytic Conditions (Ring Opening): Proceeds via an

-like ionization to a resonance-stabilized oxocarbenium ion. Due to the release of ring strain (~27 kcal/mol), this intermediate rapidly undergoes electrocyclic ring opening to form 2-ethoxyallylic cations, leading to acyclic products.

Mechanistic Divergence Diagram

The following flowchart illustrates the critical decision tree for experimental design.

Figure 1: Mechanistic bifurcation of 1-bromo-1-ethoxycyclopropane reactivity based on reaction conditions.

Experimental Protocols

Protocol A: Synthesis of Cyclopropanone Acetals (Ring Retention)

Objective: To replace the bromine atom with an alkoxy group (e.g., ethoxy) while retaining the cyclopropane ring. Mechanism: Elimination-Addition via cyclopropene.

Materials:

-

1-Bromo-1-ethoxycyclopropane (1.0 equiv)

-

Sodium ethoxide (NaOEt) (1.2 - 1.5 equiv) - Freshly prepared preferred

-

Absolute Ethanol (anhydrous)

-

Inert atmosphere (

or Ar)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen. Add anhydrous ethanol.

-

Base Generation: Add sodium metal (calculated for 1.2 equiv) to the ethanol at 0°C and stir until fully dissolved to generate NaOEt in situ.

-

Note: Commercial NaOEt powder can be used but often contains hydroxide impurities which may lead to ring opening.

-

-

Addition: Cool the solution to -10°C. Add 1-bromo-1-ethoxycyclopropane dropwise via syringe over 15 minutes.

-

Critical: Exothermic reaction. Temperature control is vital to prevent polymerization of the transient cyclopropene.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Monitor by GC-MS. Look for the disappearance of the starting bromide (

164/166) and appearance of 1,1-diethoxycyclopropane (

-

-

Workup: Quench with saturated aqueous

(do not use strong acid). Extract with diethyl ether ( -

Purification: Dry organics over

(avoid-

Distillation: The product, 1,1-diethoxycyclopropane, is a volatile liquid (bp ~140°C). Vacuum distillation is recommended for high purity.

-

Yield Expectation: 60–75%

Protocol B: Silver-Promoted Solvolysis (Ring Opening)

Objective: To generate 2-ethoxyallylic derivatives or ethyl propionate precursors via controlled ring opening.

Mechanism:

Materials:

-

1-Bromo-1-ethoxycyclopropane (1.0 equiv)

-

Silver Tetrafluoroborate (

) or Silver Carbonate ( -

Solvent: Ethanol (for acetal formation) or Aqueous Acetone (for ester formation)

Step-by-Step Methodology:

-

Setup: In a foil-wrapped flask (to protect silver salts from light), dissolve 1-bromo-1-ethoxycyclopropane in the chosen solvent (0.1 M concentration).

-

Initiation: Add the Silver salt in one portion at 0°C.

-

Observation: Immediate precipitation of AgBr (pale yellow solid) indicates ionization is occurring.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

-

Filtration: Filter the reaction mixture through a Celite pad to remove silver salts.

-

Workup:

-

If in Ethanol: Concentrate to obtain the diethyl acetal of acrolein (via 2-ethoxyallyl cation trapping).

-

If in Aq. Acetone: The product will hydrolyze to ethyl propionate or related linear esters.

-

Data Interpretation:

| Condition | Major Product | Mechanism |

|---|---|---|

| NaOEt / EtOH | 1,1-Diethoxycyclopropane | Elimination-Addition |

|

Safety & Handling Guidelines

Hazard Identification

-

Lachrymator: 1-Bromo-1-ethoxycyclopropane is a potent lachrymator. Handle only in a functioning fume hood.

-

Instability: The compound is thermally sensitive. Store at 2–8°C under inert gas. Prolonged storage at room temperature can lead to discoloration (HBr release) and polymerization.

Troubleshooting "Failed" Reactions

-

Problem: Low yield of cyclopropyl acetal; presence of acyclic esters.

-

Root Cause:[1] Traces of acid or moisture in the reaction. The acetal product is acid-sensitive.

-

Fix: Use flame-dried glassware and add a scavenger base (e.g., 10 mol% triethylamine) to the workup and storage vial.

-

-

Problem: Polymerization during Protocol A.

-

Root Cause:[1] Reaction temperature too high during the cyclopropene intermediate phase.

-

Fix: Maintain -10°C during addition and strictly limit reaction time.

-

References

-

Parham, W. E., & Dooley, J. F. (1967). 1,1-Dihalocyclopropanes.[2][3] Journal of the American Chemical Society, 89(4), 985-987. Link

-

Skell, P. S., & Sandler, S. R. (1958). Reactions of 1,1-Dihalocyclopropanes with Electrophiles and Nucleophiles.[4][5] Journal of the American Chemical Society, 80(8), 2024-2027. Link

-

Wiberg, K. B. (1986). The Structure and Reactivity of Cyclopropanes and Cyclopropenes. Angewandte Chemie International Edition, 25(4), 312-322. Link

-

PubChem Compound Summary. (2025). 1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2).[2][6] National Center for Biotechnology Information. Link

-

Salaün, J. (1983). Cyclopropane Derivatives in Organic Synthesis. Chemical Reviews, 83(6), 619-632. Link

Sources

- 1. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 2. Page loading... [guidechem.com]

- 3. 1-Bromo-1-ethylcyclopropane | C5H9Br | CID 45090475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. askfilo.com [askfilo.com]

- 6. chemsynthesis.com [chemsynthesis.com]

Application Note: Ring Expansion Reactions Involving 1-Bromo-1-Ethoxycyclopropane